molecular formula C10H10F3NOS B14040426 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14040426
M. Wt: 249.25 g/mol
InChI Key: NHCSOUNSLHCBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety

Preparation Methods

One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in various biological studies, including enzyme inhibition and protein binding assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the amino group, resulting in different chemical properties and applications.

    1-(4-Amino-2-(trifluoromethyl)phenyl)propan-1-one: Similar structure but without the thio group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NOS/c1-2-8(15)7-4-3-6(14)5-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

NHCSOUNSLHCBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.